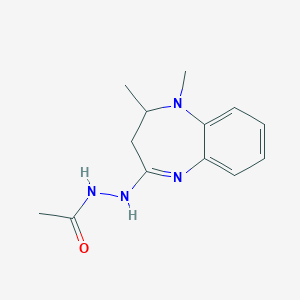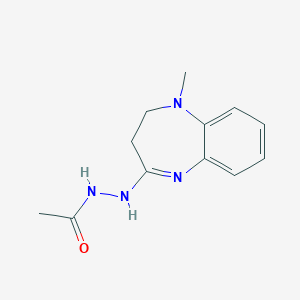
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate, also known as DPBA, is an organic compound that has been widely studied in scientific research. DPBA is a member of the family of benzoylphenylurea insecticides and is commonly used as a tool in biochemistry and molecular biology research. In
Mecanismo De Acción
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate exerts its insecticidal and biochemical effects through its ability to inhibit chitin synthase. Chitin is a key component of the exoskeletons of insects, and its synthesis is essential for insect growth and development. 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate binds to the active site of chitin synthase, preventing the enzyme from synthesizing chitin and ultimately leading to the death of the insect.
Biochemical and Physiological Effects:
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has been shown to have a number of biochemical and physiological effects. In addition to its insecticidal properties, 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has been shown to inhibit PKC activity, which is involved in a variety of cellular processes, including cell growth, differentiation, and apoptosis. 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has also been shown to inhibit the activity of the enzyme NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has several advantages as a tool for scientific research. It is relatively inexpensive and easy to synthesize, making it accessible to a wide range of researchers. 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate is also highly selective for chitin synthase, making it a useful tool for studying the role of chitin in insect physiology. However, 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has some limitations in lab experiments. It is toxic to some non-target organisms, which can limit its use in certain experiments. Additionally, its insecticidal properties can make it difficult to distinguish between the effects of 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate on chitin synthase and its effects on insect physiology.
Direcciones Futuras
There are several future directions for research on 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate. One area of research is the development of new insecticides based on the structure of 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate. Researchers are also interested in studying the effects of 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate on other biological processes, such as the production of ROS and the activity of PKC. Additionally, researchers are exploring the potential use of 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate as a therapeutic agent for diseases such as cancer, where the inhibition of PKC activity may be beneficial.
Métodos De Síntesis
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate can be synthesized through a simple two-step process. First, 2,4-dichlorobenzoyl chloride is reacted with phenol to form 2-(phenoxycarbonyl)phenyl 2,4-dichlorobenzoate. The resulting product is then purified through recrystallization to obtain 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate in its pure form.
Aplicaciones Científicas De Investigación
2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has been used extensively in scientific research as a tool to study the mechanisms of action of various biological processes. It has been shown to inhibit the activity of the enzyme chitin synthase, which is involved in the synthesis of chitin, a major component of insect exoskeletons. 2-(Phenoxycarbonyl)phenyl 2,4-dichlorobenzoate has also been used to study the role of the protein kinase C (PKC) pathway in various cellular processes.
Propiedades
Fórmula molecular |
C20H12Cl2O4 |
|---|---|
Peso molecular |
387.2 g/mol |
Nombre IUPAC |
(2-phenoxycarbonylphenyl) 2,4-dichlorobenzoate |
InChI |
InChI=1S/C20H12Cl2O4/c21-13-10-11-15(17(22)12-13)19(23)26-18-9-5-4-8-16(18)20(24)25-14-6-2-1-3-7-14/h1-12H |
Clave InChI |
MBGQWYWTCTYNQS-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
SMILES canónico |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)C3=C(C=C(C=C3)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)(2-fluorophenyl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B289586.png)

![2-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxy]-N'-(2-oxoindol-3-yl)acetohydrazide](/img/structure/B289597.png)
![2-[(5,7-dimethyl-4-oxo-4H-chromen-3-yl)methylene]-1H-indene-1,3(2H)-dione](/img/structure/B289612.png)
![1-Methyl-6-(phenylcarbamoyl)-4,5,6-trihydrothiazolo[3,2-a][1,5]benzodiazepine-11-ium](/img/structure/B289613.png)
![6-acetyl-1,4-dimethyl-4H,5H,6H-[1,3]thiazolo[3,2-a][1,5]benzodiazepin-11-ium](/img/structure/B289614.png)
![6-(anilinocarbonyl)-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289616.png)
![N-phenyl-4,5-dihydro-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxamide](/img/structure/B289618.png)
![6-acetyl-5-methyl-4H,5H,6H-[1,3]thiazolo[2,3-d][1,5]benzodiazepin-11-ium](/img/structure/B289619.png)
![4,5-Dihydrothiazolo[2,3-d][1,5]benzodiazepin-11-ium-6-carboxaldehyde](/img/structure/B289621.png)



